3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15670541
Molecular Formula: C15H12BrN5OS
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrN5OS |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 5-(5-bromothiophen-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H12BrN5OS/c1-9(10-4-6-17-7-5-10)18-21-15(22)12-8-11(19-20-12)13-2-3-14(16)23-13/h2-8H,1H3,(H,19,20)(H,21,22)/b18-9+ |
| Standard InChI Key | MIVPLOKGSUZYDW-GIJQJNRQSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Br)/C3=CC=NC=C3 |
| Canonical SMILES | CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Br)C3=CC=NC=C3 |
Introduction
3-(5-Bromothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivatives. It features a bromothiophene moiety, a pyridine ring, and a pyrazole core, making it a versatile building block for synthesizing more complex molecules. This compound is of interest in both chemical and biological research due to its potential biological activities.
Synthesis and Preparation
The synthesis of complex pyrazole derivatives often involves multi-step reactions, including condensation reactions and heterocyclization processes. While specific synthesis details for 3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide are not detailed in the available sources, similar compounds are typically prepared using methods that involve the reaction of appropriate precursors under controlled conditions.
Potential Biological Activities
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Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties, and compounds with similar structures have shown promise in inhibiting bacterial growth.
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Anticancer Activity: The presence of a pyrazole ring and other functional groups may confer anticancer properties by inhibiting enzymes involved in cell proliferation.
Therapeutic Potential
The therapeutic potential of this compound lies in its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to various biological effects. For instance, it might inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
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